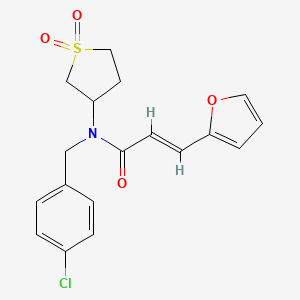![molecular formula C25H32N2O5S B12153257 1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one](/img/structure/B12153257.png)
1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the diethylamino propyl group, the ethoxy-methoxyphenyl group, and the thienyl carbonyl group. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction conditions and monitor the progress of the synthesis. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce certain functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein binding, and cellular processes.
Medicine: It has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolin-2-one derivatives with different substituents on the core structure. Examples include:
- 1-[3-(Diethylamino)propyl]-5-(4-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
- 1-[3-(Diethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
Uniqueness
The uniqueness of 1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H32N2O5S |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
1-[3-(diethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H32N2O5S/c1-5-26(6-2)13-9-14-27-22(17-11-12-18(32-7-3)19(16-17)31-4)21(24(29)25(27)30)23(28)20-10-8-15-33-20/h8,10-12,15-16,22,29H,5-7,9,13-14H2,1-4H3 |
InChI-Schlüssel |
BJNDNLFEZOTAQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12153176.png)
![4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12153184.png)
![3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12153192.png)


![(4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12153197.png)
![(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12153201.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153203.png)
![(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12153226.png)
![(2E,5Z)-2-[(4-methylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12153231.png)
![2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B12153243.png)
![N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12153248.png)
![1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12153250.png)
![tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12153254.png)
